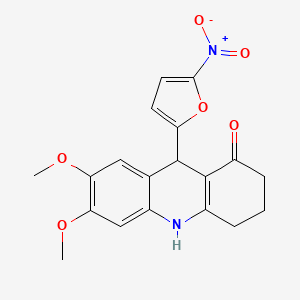![molecular formula C21H22Cl2N2O B12483518 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12483518.png)
1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine is a complex organic molecule that features an indole core, a dichlorophenyl group, and an oxolane ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine typically involves multiple steps, starting with the formation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
This can be achieved through a Friedel-Crafts alkylation reaction, where the indole is treated with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Finally, the oxolane ring is introduced through a nucleophilic substitution reaction. The indole derivative is reacted with oxolane-2-carboxylic acid under basic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and nucleophilic substitution steps, as well as the development of more efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes . The dichlorophenyl group enhances the compound’s binding affinity and selectivity, while the oxolane ring contributes to its overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
2,4-Dichlorophenylhydrazine: Contains the dichlorophenyl group.
Oxolane-2-carboxylic acid: Contains the oxolane ring.
Uniqueness
({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: is unique due to its combination of an indole core, dichlorophenyl group, and oxolane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C21H22Cl2N2O |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-2,5-8,10,14,18,24H,3-4,9,11-13H2 |
Clave InChI |
OTKJXPDDHDHUSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12483449.png)

![Propyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483461.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12483462.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B12483464.png)
![methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12483467.png)
![Ethyl 3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483481.png)
![Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12483487.png)
![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483497.png)
![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B12483499.png)
![Methyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483508.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12483509.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12483514.png)
![5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483526.png)
